GM4-Ganglioside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

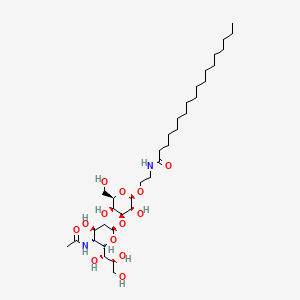

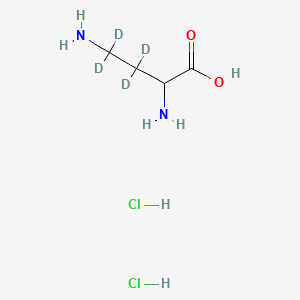

GM4-Ganglioside is a sialic acid-containing glycosphingolipid mainly expressed in mammalian brain and erythrocytes . It is synthesized by the sialylation of galactosylceramide (GalCer), while the ganglioside GM3 is synthesized by the sialylation of lactosylceramide (LacCer) .

Synthesis Analysis

With the exception of GM4, which is derived from galactosylceramide (GalCer), most gangliosides are synthesized from lactosylceramide (LacCer). First, a simple ganglioside, GM3, is synthesized by the addition of a sialic acid to LacCer by CMP-sialic acid: LacCer α2–3 sialyltransferase (ST-I or GM3 synthase) .Molecular Structure Analysis

Gangliosides are glycosphingolipids composed of a ceramide lipid tail attached through a glycosidic linkage to a glycan headgroup containing one or more sialic acid residues . The structures of both the sugar chain and the ceramide moiety of GM4 were analyzed by chemical analysis, mass spectrometry, and NMR spectroscopy .Chemical Reactions Analysis

A single site OH → F substitution in the carbohydrate epitope of this compound has been shown to significantly increase ATP production, which is optimal at 50 μg/mL .Physical and Chemical Properties Analysis

The molecular weight of this compound is 736.9 g/mol . It has a Hydrogen Bond Donor Count of 9 and a Hydrogen Bond Acceptor Count of 13 .Scientific Research Applications

Role in Biological Events and Potential Therapeutic Applications : GM4-Ganglioside plays a role in cell growth regulation, cell-cell adhesion, and malignancy. It is an important cell adhesion molecule in cell growth and tissue regeneration, promoting neuron adhesion through interaction with myelin-associated glycoprotein. GM4 is also found in high concentrations in tumor cells and is involved in various biological events including intracellular interactions and masking antigenic oligosaccharides. The design of nonhydrolyzable analogues of N-acetylneuraminic acid glycosides, like GM4, has potential therapeutic applications, such as stable cell adhesion and cancer vaccines (Bazin, Du, Polat, & Linhardt, 1999).

Localization in the Central Nervous System (CNS) : Studies have found that GM4 is specifically localized in myelin and oligodendroglia of the CNS. It is a predominant ganglioside species in these areas, indicating its significant role in the functioning and pathology of the CNS (Yu & Iqbal, 1979).

Association with Astrocytes and Neuron Adhesion : Research has shown that GM4 expression is associated with astrocytes in the granular layer and the white matter of the chicken cerebellum, but not with myelin in any layers of the cerebellar cortex. This indicates its role in neuron adhesion and astrocyte function (Ozawa et al., 1993).

Immunosuppressive Activity : Chemically synthesized gangliosides like GM4 have shown immunosuppressive activity, which is important for understanding immune responses and developing potential treatments for immune-related disorders (Ladisch, Hasegawa, Li, & Kiso, 1995).

Potential in Treating Neurodegenerative Diseases : Gangliosides, including GM4, have therapeutic potential in neurodegenerative diseases due to their neuro-protective and -restorative functions. They are being reevaluated for use in conditions like stroke, spinal cord injury, Parkinson's disease, and Alzheimer's disease (Magistretti et al., 2019).

Mechanism of Action

Gangliosides are enriched in cell membrane microdomains (“lipid rafts”) and play important roles in the modulation of membrane proteins and ion channels, in cell signaling, and in the communication among cells . They can become targets for autoimmunity and act as receptors for microbes, like the influenza viruses, and toxins, such as the cholera toxin .

Future Directions

Properties

IUPAC Name |

N-[2-[(2R,3R,4S,5S,6R)-4-[(2R,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1S,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]octadecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H68N2O13/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28(44)37-19-20-48-36-33(47)35(32(46)27(23-40)49-36)51-29-21-25(42)30(38-24(2)41)34(50-29)31(45)26(43)22-39/h25-27,29-36,39-40,42-43,45-47H,3-23H2,1-2H3,(H,37,44)(H,38,41)/t25-,26+,27+,29+,30+,31-,32-,33+,34+,35-,36+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWCOPBSANJMBY-IBIJVICQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCOC1C(C(C(C(O1)CO)O)OC2CC(C(C(O2)C(C(CO)O)O)NC(=O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@@H]2C[C@@H]([C@H]([C@@H](O2)[C@H]([C@@H](CO)O)O)NC(=O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H68N2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

736.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66456-69-7 |

Source

|

| Record name | Ganglioside, GM4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066456697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride](/img/structure/B594215.png)

![N-(2-aminobenzoyl)-L-valyl-L-alanyl-L-alpha-aspartyl-L-norvalyl-L-arginyl-L-alpha-aspartyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide](/img/structure/B594218.png)

![Ethanone, 1-[3-(hydroxymethyl)-2,2-dimethylcyclobutyl]-, trans-(9CI)](/img/structure/B594228.png)

![pyridin-3-ylmethyl N-[(Z)-heptadec-8-enyl]carbamate](/img/structure/B594229.png)

![2H-[1,3]Thiazolo[5,4-e][1,2,3]thiadiazine](/img/structure/B594237.png)